4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone
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Description
The compound “4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone” is a chemical compound with the linear formula C11H10ClN3O . It has a molecular weight of 235.675 .
Molecular Structure Analysis
The molecular structure of “4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone” is based on a pyridazinone core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a keto functionality .Chemical Reactions Analysis
While specific chemical reactions involving “4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone” are not available, pyridazinone derivatives have been involved in various chemical reactions for the synthesis of biologically active compounds .Future Directions
The future directions for “4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone” and its derivatives could involve further exploration of their pharmacological activities. Pyridazinone derivatives have shown a wide range of biological activities, suggesting potential for therapeutic applications .
properties
IUPAC Name |
4-chloro-5-[(4-methylphenyl)methylamino]-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-7-9-14(10-8-13)11-20-16-12-21-22(18(23)17(16)19)15-5-3-2-4-6-15/h2-10,12,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSIOQYNKZRFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone |
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